Leuhistin

Catalog No.
S532878
CAS No.
129085-76-3
M.F
C11H19N3O3
M. Wt
241.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Leuhistin

CAS Number

129085-76-3

Product Name

Leuhistin

IUPAC Name

(2R,3S)-3-amino-2-hydroxy-2-(1H-imidazol-5-ylmethyl)-5-methylhexanoic acid

Molecular Formula

C11H19N3O3

Molecular Weight

241.29 g/mol

InChI

InChI=1S/C11H19N3O3/c1-7(2)3-9(12)11(17,10(15)16)4-8-5-13-6-14-8/h5-7,9,17H,3-4,12H2,1-2H3,(H,13,14)(H,15,16)/t9-,11+/m0/s1

InChI Key

WZFDNGAENBEYMA-GXSJLCMTSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

3-amino-2-hydroxy-2-(1H-imidazol-4-ylmethyl)-5-methylhexanoic acid, leuhistin

Canonical SMILES

CC(C)CC(C(CC1=CN=CN1)(C(=O)O)O)N

Isomeric SMILES

CC(C)C[C@@H]([C@](CC1=CN=CN1)(C(=O)O)O)N

The exact mass of the compound Leuhistin is 241.1426 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Leuhistin is a naturally derived, competitive inhibitor of Aminopeptidase M (AP-M), also known as membrane aminopeptidase or CD13.[1][2] Isolated from Bacillus laterosporus, its structure, (2R,3S)-3-amino-2-hydroxy-2-(1H-imidazol-4-ylmethyl)-5-methylhexanoic acid, enables potent and specific interaction with the target enzyme.[2][3] As a procurement choice, Leuhistin is selected for applications requiring strong and targeted inhibition of AP-M, a key enzyme in the inactivation of bioactive peptides.[1][4] Its utility is benchmarked against other aminopeptidase inhibitors where specific quantitative differences in potency and selectivity are critical for experimental outcomes.

While both Leuhistin and Bestatin inhibit aminopeptidases, they are not functionally interchangeable, and substitution can compromise experimental results. Leuhistin demonstrates significantly higher potency against its primary target, Aminopeptidase M (AP-M), compared to Bestatin.[5] For instance, Leuhistin's inhibition constant (Ki) against AP-M is 0.23 µM, whereas Bestatin's is approximately 18 times higher at 4.1 µM, indicating a much weaker interaction.[4][5] This quantitative gap in potency means that substituting Leuhistin with Bestatin would require substantially higher concentrations to achieve a similar level of AP-M inhibition, potentially leading to off-target effects and misinterpretation of data. Therefore, for studies demanding potent and specific AP-M blockade, Leuhistin is the more appropriate reagent.

Over 17-Fold Higher Potency Against Aminopeptidase M Than Bestatin

Direct comparative analysis demonstrates that Leuhistin is a significantly more potent inhibitor of Aminopeptidase M (AP-M) than the commonly used substitute, Bestatin. In enzymatic assays, Leuhistin exhibited a competitive inhibition constant (Ki) of 0.23 µM against AP-M.[5] In a comparable assay system, Bestatin showed a Ki of 4.1 µM, indicating it is approximately 17.8 times less potent.[4] Another widely used inhibitor, Amastatin, is more potent than both, with a Ki of 0.019 µM, but Leuhistin offers a strong intermediate option.[4]

Evidence DimensionInhibition Constant (Ki) vs. Aminopeptidase M
Target Compound Data0.23 µM (Leuhistin)
Comparator Or Baseline4.1 µM (Bestatin)
Quantified Difference~17.8x more potent than Bestatin
ConditionsEnzymatic assay, competitive inhibition against Aminopeptidase M (AP-M).

This potency difference is critical for achieving effective target inhibition at lower concentrations, minimizing potential off-target effects and reducing reagent costs in high-throughput applications.

Superior Aqueous and Alcohol Solubility for Simplified Stock Preparation and Handling

Leuhistin offers significant handling and processability advantages due to its favorable solubility profile. Technical datasheets specify that Leuhistin is soluble in water, methanol, 100% ethanol, and DMSO.[5] This broad solubility in common laboratory solvents, particularly water and ethanol, simplifies the preparation of stable, high-concentration stock solutions without requiring harsh solvents. This contrasts with many other small molecule inhibitors that may have limited aqueous solubility, complicating their use in biological buffers and cell culture media.

Evidence DimensionSolubility Profile
Target Compound DataSoluble in water, methanol, 100% ethanol, DMSO
Comparator Or BaselineInhibitors with limited aqueous solubility
Quantified DifferenceNot applicable (qualitative advantage)
ConditionsStandard laboratory conditions for stock solution preparation.

Excellent solubility reduces preparation time, minimizes the risk of compound precipitation in assays, and avoids potential solvent-induced artifacts in sensitive biological systems, leading to more reliable and reproducible data.

Demonstrated Activity in Suppressing Tumor Cell Invasion

Leuhistin has been shown to inhibit tumor cell invasion and matrix degradation, processes where Aminopeptidase N (CD13/AP-M) is implicated. In a study using a Matrigel invasion assay with human fibrosarcoma HT-1080 cells, Leuhistin at 10 µg/ml suppressed invasion by 65%.[5] In the same study, Bestatin at an equivalent concentration of 10 µg/ml suppressed invasion by 53%.[5] This suggests Leuhistin has a more pronounced effect in this cell-based model of cancer progression.

Evidence DimensionInhibition of Tumor Cell Invasion (%)
Target Compound Data65% inhibition (Leuhistin at 10 µg/ml)
Comparator Or Baseline53% inhibition (Bestatin at 10 µg/ml)
Quantified DifferenceLeuhistin showed 12 percentage points more inhibition than Bestatin
ConditionsHuman fibrosarcoma HT-1080 cells, Matrigel invasion assay, 48-hour incubation.

For researchers in oncology focusing on CD13 as a therapeutic target, Leuhistin provides a more effective tool for inhibiting invasion in vitro, making it a better choice for mechanism-of-action and drug screening studies.

High-Potency Target Validation for Aminopeptidase M (CD13)

For studies requiring robust and specific inhibition of Aminopeptidase M, Leuhistin's ~18-fold higher potency compared to Bestatin allows for more definitive conclusions at lower, more specific concentrations.[4][5] This is critical in target validation experiments where minimizing off-target activity is paramount to correctly attributing a biological effect to the inhibition of AP-M.

Oncology Research Targeting Tumor Invasion and Metastasis

In cellular models of cancer, particularly those investigating the role of CD13 in cell motility and invasion, Leuhistin is a more effective tool than Bestatin. Its demonstrated ability to more strongly suppress tumor cell invasion in vitro makes it the preferred reagent for screening and mechanistic studies in this field.[6]

Cardiovascular Research on Fibroblast Activity

Leuhistin has been successfully used to study the role of aminopeptidases in cardiovascular remodeling. For instance, it was shown to reverse angiotensin II-stimulated collagen gel contraction in cardiac fibroblasts, a key process in cardiac fibrosis.[7] Its high potency and clear mechanism of action make it suitable for investigating peptidase-mediated signaling in cardiovascular models.

Workflows Requiring Aqueous-Based Formulations

For experimental setups sensitive to organic solvents, such as certain cell-based assays or in vivo studies, Leuhistin's solubility in water and standard buffers is a significant advantage.[1] This property allows for direct dissolution in biologically compatible vehicles, ensuring that observed effects are due to the compound itself and not solvent artifacts.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

241.14264148 Da

Monoisotopic Mass

241.14264148 Da

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

3-Amino-2-hydroxy-2-[(1H-imidazol-5-yl)methyl]-5-methylhexanoic acid

Dates

Last modified: 02-18-2024
1: Yoshida S, Naganawa H, Aoyagi T, Takeuchi T, Takeuchi Y, Kodama Y. Leuhistin, a new inhibitor of aminopeptidase M, produced by Bacillus laterosporus BMI156-14F1. II. Structure determination of leuhistin. J Antibiot (Tokyo). 1991 Jun;44(6):579-81. PubMed PMID: 1676998.
2: Yoshida S, Aoyagi T, Takeuchi T. Biosynthetic study of leuhistin, a new inhibitor of aminopeptidase M. J Antibiot (Tokyo). 1991 Jun;44(6):683-4. PubMed PMID: 1676999.
3: Aoyagi T, Yoshida S, Matsuda N, Ikeda T, Hamada M, Takeuchi T. Leuhistin, a new inhibitor of aminopeptidase M, produced by Bacillus laterosporus BMI156-14F1. I. Taxonomy, production, isolation, physico-chemical properties and biological activities. J Antibiot (Tokyo). 1991 Jun;44(6):573-8. PubMed PMID: 1676997.
4: Lijnen PJ, Petrov VV, Diaz-Araya G, Fagard RH. Reversal of angiotensin II-stimulated collagen gel contraction in cardiac fibroblasts by aminopeptidase inhibition. J Cardiovasc Pharmacol. 2005 Jan;45(1):68-73. PubMed PMID: 15613982.
5: Subirán N, Pinto FM, Agirregoitia E, Candenas L, Irazusta J. Control of APN/CD13 and NEP/CD10 on sperm motility. Asian J Androl. 2010 Nov;12(6):899-902. doi: 10.1038/aja.2010.82. Epub 2010 Sep 20. PubMed PMID: 20852652; PubMed Central PMCID: PMC3739077.
6: Daniel H, Adibi SA. Functional separation of dipeptide transport and hydrolysis in kidney brush border membrane vesicles. FASEB J. 1994 Jul;8(10):753-9. PubMed PMID: 8050675.
7: Lendeckel U, Scholz B, Arndt M, Frank K, Spiess A, Chen H, Roques BP, Ansorge S. Inhibition of alanyl-aminopeptidase suppresses the activation-dependent induction of glycogen synthase kinase-3beta (GSK-3beta) in human T cells. Biochem Biophys Res Commun. 2000 Jun 24;273(1):62-5. PubMed PMID: 10873564.
8: Masler EP. Aminopeptidases in Caenorhabditis elegans and Panagrellus redivivus: detection using peptide and non-peptide substrates. J Helminthol. 2002 Mar;76(1):45-52. PubMed PMID: 12018195.
9: Masler EP, Kovaleva ES, Sardanelli S. Aminopeptidase-like activities in Caenorhabditis elegans and the soybean cyst nematode, Heterodera glycines. J Helminthol. 2001 Sep;75(3):267-72. PubMed PMID: 11551317.
10: Fujii H, Nakajima M, Aoyagi T, Tsuruo T. Inhibition of tumor cell invasion and matrix degradation by aminopeptidase inhibitors. Biol Pharm Bull. 1996 Jan;19(1):6-10. PubMed PMID: 8820902.
11: Kocha T, Ohtsuka E, Funahashi T, Fukuda T, Aoyagi T, Wanda T, Takeuchi T. Suppression of splenic enzyme activities by administration of aminopeptidase N (CD13) inhibitors: relationship between actions in vivo and in vitro. J Enzyme Inhib. 1994;8(3):187-95. PubMed PMID: 7539487.
12: Noriega FG, Edgar KA, Bechet R, Wells MA. Midgut exopeptidase activities in Aedes aegypti are induced by blood feeding. J Insect Physiol. 2002 Feb;48(2):205-212. PubMed PMID: 12770120.
13: Yanagisawa J, Tsuda M, Ohkubo T, Hiyoshi M, Kamiguchi H, Tsukamoto H, Yamamura M, Kocha T, Aoyagi T. A new type of major aminopeptidase in bovine brain. Biochem Mol Med. 1996 Dec;59(2):161-8. PubMed PMID: 8986639.
14: Subirán N, Agirregoitia E, Valdivia A, Ochoa C, Casis L, Irazusta J. Expression of enkephalin-degrading enzymes in human semen and implications for sperm motility. Fertil Steril. 2008 May;89(5 Suppl):1571-7. Epub 2007 Oct 22. PubMed PMID: 17953966.
15: Yamamoto Y, Li YH, Huang K, Ohkubo I, Nishi K. Isolation and characterization of an alanyl aminopeptidase from rat liver cytosol as a puromycin-sensitive enkephalin-degrading aminopeptidase. Biol Chem. 1998 Jun;379(6):711-9. PubMed PMID: 9687021.
16: Konkoy CS, Davis TP. Regional metabolism of Met-enkephalin and cholecystokinin on intact ratbrain slices: characterization of specific peptidases. J Neurochem. 1995 Dec;65(6):2773-82. PubMed PMID: 7595577.
17: Brooks DR, Hooper NM, Isaac RE. The Caenorhabditis elegans orthologue of mammalian puromycin-sensitive aminopeptidase has roles in embryogenesis and reproduction. J Biol Chem. 2003 Oct 31;278(44):42795-801. Epub 2003 Aug 20. PubMed PMID: 12930831.
18: Yamamoto Y, Li YH, Ushiyama I, Nishimura A, Ohkubo I, Nishi K. Puromycin-sensitive alanyl aminopeptidase from human liver cytosol: purification and characterization. Forensic Sci Int. 2000 Sep 11;113(1-3):143-6. PubMed PMID: 10978616.
19: Sajid M, Isaac RE, Harrow ID. Purification and properties of a membrane aminopeptidase from Ascaris suum muscle that degrades neuropeptides AF1 and AF2. Mol Biochem Parasitol. 1997 Nov;89(2):225-34. PubMed PMID: 9364967.
20: Chang YW, Chen SC, Cheng EC, Ko YP, Lin YC, Kao YR, Tsay YG, Yang PC, Wu CW, Roffler SR. CD13 (aminopeptidase N) can associate with tumor-associated antigen L6 and enhance the motility of human lung cancer cells. Int J Cancer. 2005 Aug 20;116(2):243-52. PubMed PMID: 15812828.

Explore Compound Types